![molecular formula C31H20BrN B13125220 3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)
3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is a spiro compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The unique structure of this compound, characterized by its spiro linkage, imparts rigidity and stability, making it an excellent candidate for various optoelectronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] typically involves a multi-step process. One common method includes the bromination of 10-phenyl-10H-spiro[acridine-9,9’-fluorene] using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative .
Scientific Research Applications
3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] has several scientific research applications, including:
Organic Electronics: It is used as a host material in OLEDs due to its high triplet energy and excellent electroluminescence performance.
Photovoltaics: The compound’s unique electronic properties make it suitable for use in organic photovoltaic cells.
Mechanism of Action
The mechanism by which 3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional structure that enhances charge transport and recombination efficiency. This makes it an effective material for use in OLEDs and other optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
- 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ)
- 10-Phenyl-10H-spiro[acridine-9,9’-fluorene]-2’,4’,7’-tricarbonitrile (SAF-3CN)
Uniqueness
Compared to these similar compounds, 3’-Bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] offers a unique combination of high triplet energy and excellent hole transport capability. This results in superior charge recombination efficiency, making it a highly effective material for use in high-performance OLEDs .
Properties
Molecular Formula |
C31H20BrN |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
3'-bromo-10-phenylspiro[acridine-9,9'-fluorene] |
InChI |
InChI=1S/C31H20BrN/c32-21-18-19-26-24(20-21)23-12-4-5-13-25(23)31(26)27-14-6-8-16-29(27)33(22-10-2-1-3-11-22)30-17-9-7-15-28(30)31/h1-20H |
InChI Key |
PBRWNKKWFGHUIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=C(C=C(C=C5)Br)C6=CC=CC=C64)C7=CC=CC=C72 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


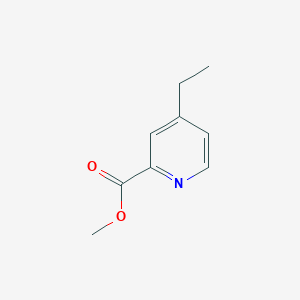
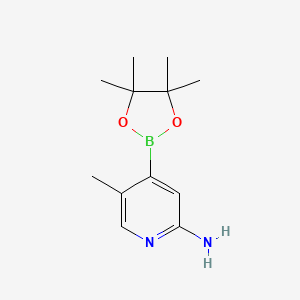
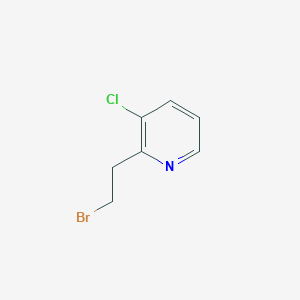
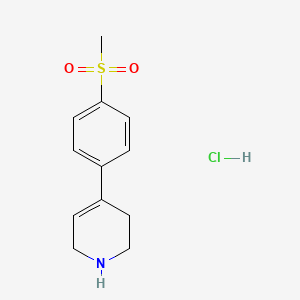
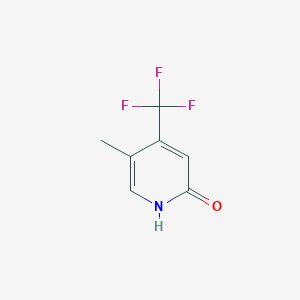
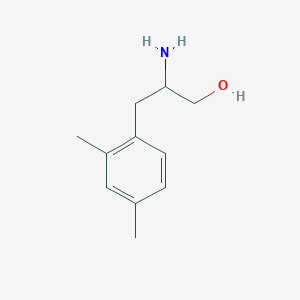
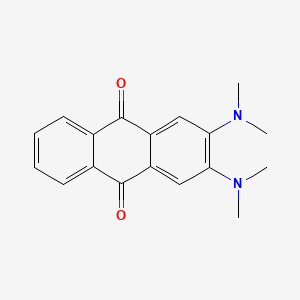





![1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione](/img/structure/B13125243.png)

